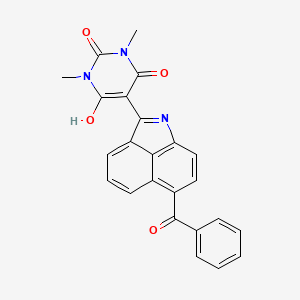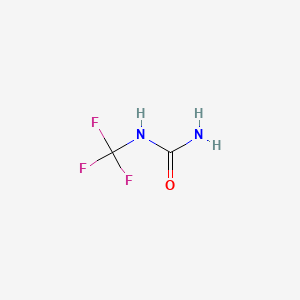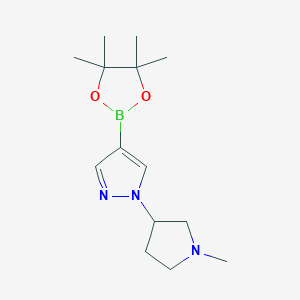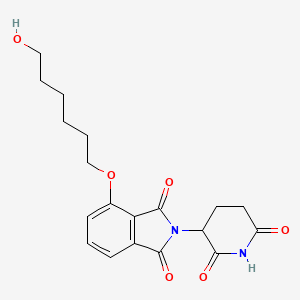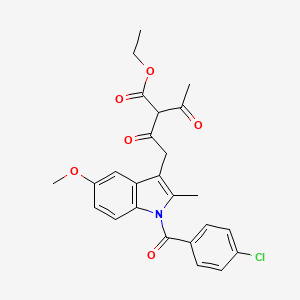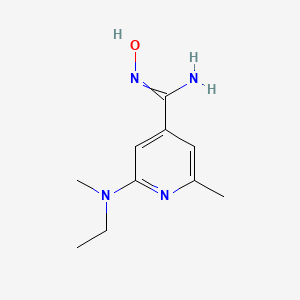
2-(Ethyl-methyl-amino)-N-hydroxy-6-methyl-isonicotinamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethyl-methyl-amino)-N-hydroxy-6-methyl-isonicotinamidine is a chemical compound with a unique structure that includes an ethyl-methyl-amino group, a hydroxy group, and a methyl-isonicotinamidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl-methyl-amino)-N-hydroxy-6-methyl-isonicotinamidine typically involves multiple steps. One common method includes the reaction of 6-methyl-isonicotinic acid with ethyl-methyl-amine under controlled conditions to form the desired product. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The temperature and pressure conditions are carefully monitored to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is typically purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(Ethyl-methyl-amino)-N-hydroxy-6-methyl-isonicotinamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed.
Substitution: Various reagents, including halogens and nucleophiles, are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(Ethyl-methyl-amino)-N-hydroxy-6-methyl-isonicotinamidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Ethyl-methyl-amino)-N-hydroxy-6-methyl-isonicotinamidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A compound with similar structural features used in polymer synthesis.
Bis(ethylmethylamino)silane: Another compound with ethyl-methyl-amino groups used in material science.
Uniqueness
2-(Ethyl-methyl-amino)-N-hydroxy-6-methyl-isonicotinamidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H16N4O |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-[ethyl(methyl)amino]-N'-hydroxy-6-methylpyridine-4-carboximidamide |
InChI |
InChI=1S/C10H16N4O/c1-4-14(3)9-6-8(10(11)13-15)5-7(2)12-9/h5-6,15H,4H2,1-3H3,(H2,11,13) |
InChI Key |
YRVVCANVRUBBCY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=NC(=CC(=C1)C(=NO)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)
